molecular formula C15H11BrN2O2 B6012912 5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B6012912
M. Wt: 331.16 g/mol
InChI Key: HARNQXTVKUZZDW-UHFFFAOYSA-N
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Description

5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran carboxamides This compound is characterized by the presence of a bromine atom at the 5th position of the benzofuran ring, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a carboxamide group at the 2nd position of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the brominated benzofuran with an appropriate amine, such as pyridin-3-ylmethylamine, under suitable conditions.

    Coupling Reaction: The final step involves coupling the intermediate with a carboxylic acid derivative, such as an acid chloride or an ester, to form the desired carboxamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the functional groups present and the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium phosphate (K3PO4), are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of functionalized benzofuran derivatives.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA or RNA function.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-N-(pyridin-3-ylmethyl)nicotinamide: Similar structure with a nicotinamide group instead of a benzofuran ring.

    5-bromo-N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide: Contains a benzothiazole and thiophene ring instead of a benzofuran ring.

    5-bromo-N-methyl-N-(pyridin-3-ylmethyl)furan-2-carboxamide: Similar structure with a furan ring instead of a benzofuran ring.

Uniqueness

5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide is unique due to its specific combination of a brominated benzofuran ring and a pyridin-3-ylmethyl carboxamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-bromo-N-(pyridin-3-ylmethyl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-12-3-4-13-11(6-12)7-14(20-13)15(19)18-9-10-2-1-5-17-8-10/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HARNQXTVKUZZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC3=C(O2)C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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